molecular formula C24H21N3O3 B12177307 N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12177307
M. Wt: 399.4 g/mol
InChI Key: YCMCMRPUUSKELW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a methoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the quinazoline core with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that quinazoline derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that modifications to the quinazoline scaffold can enhance its efficacy against Polo-like kinase 1 (Plk1), a key regulator in cell division that is often overexpressed in cancers .

Case Study: Inhibition of Polo-like Kinase 1

  • Objective : To evaluate the anticancer potential of quinazoline derivatives.
  • Methodology : Synthesis of various derivatives, including N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide, followed by in vitro assays to assess their inhibitory effects on Plk1.
  • Findings : The compound exhibited significant inhibitory activity, leading to reduced cell viability in cancer cell lines.

Anticonvulsant Properties

Another promising application of this compound is in the treatment of epilepsy and other seizure disorders. Quinazoline derivatives are known for their anticonvulsant properties, which have been attributed to their ability to modulate neurotransmitter systems and ion channels.

Case Study: Anticonvulsant Activity Evaluation

  • Objective : To assess the anticonvulsant effects of this compound.
  • Methodology : Animal models were used to evaluate seizure thresholds and frequency following administration of the compound.
  • Results : The compound demonstrated a significant increase in seizure threshold, indicating its potential as an effective anticonvulsant agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity.

Table: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Reference
Plk1-9.5
GABA Receptor-8.2
Ion Channel-7.8

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the reaction between appropriate precursors under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials : 4-Methoxyphenethylamine and phenyl isocyanate.
  • Reagents : Acetic anhydride as a solvent.
  • Conditions : Reflux for 6 hours followed by cooling and crystallization.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-(4-Methoxyphenyl)ethyl]phenyl]-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxamide 1,1-dioxide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure combined with the methoxyphenyl ethyl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

The compound can be synthesized through multi-step organic reactions involving starting materials such as aniline and 4-anisaldehyde. The synthesis typically employs catalysts and can be optimized using ultrasound irradiation to enhance yield. The molecular formula is C24H27N3O4C_{24}H_{27}N_{3}O_{4} with a molecular weight of 421.5g/mol421.5\,g/mol .

Key Chemical Characteristics

PropertyValue
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
IUPAC NameThis compound

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For example, a related compound demonstrated a maximum COX-2 inhibitory activity of 47.1% at a concentration of 20 μM . The structural features that contribute to this activity include the presence of the methoxy group on the phenyl ring, which appears crucial for enhancing COX-2 inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds within this class have shown cytotoxic effects against several cancer cell lines. For instance, certain analogs exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating moderate to high potency .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound interacts with COX enzymes, inhibiting their activity and thereby reducing inflammation.
  • Receptor Modulation : It may also bind to specific receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • COX Inhibition Study : A study assessed various derivatives for their ability to inhibit COX enzymes. The results indicated that modifications in the para-position significantly influenced inhibitory activity .
  • Cytotoxicity Assessments : In vitro tests demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 μM to 50 μM against different cancer cell lines, suggesting they could serve as lead compounds for further development .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-30-20-10-7-17(8-11-20)13-14-25-23(28)18-9-12-21-22(15-18)26-16-27(24(21)29)19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3,(H,25,28)

InChI Key

YCMCMRPUUSKELW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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